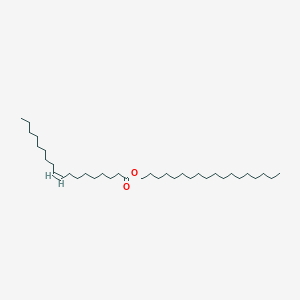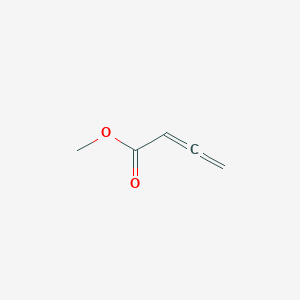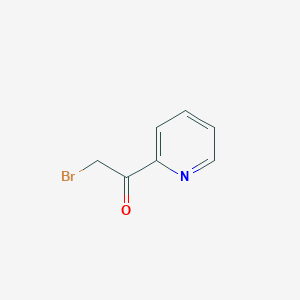
4-Ethylbenzenesulfonyl chloride
概要
説明
4-Ethylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. These derivatives are commonly used in organic synthesis for introducing sulfonyl functional groups into molecules or for the synthesis of sulfonamides, which are a class of compounds with wide applications, including in medicinal chemistry. The sulfonyl chloride group is reactive and can be transformed into various other functional groups through substitution reactions.
Synthesis Analysis
The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of a substituted benzene compound with chlorosulfonic acid or other sulfonating agents. For example, the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides involves the reaction of various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy) benzylamine in the presence of an aqueous Na2CO3 solution . Similarly, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide is achieved by the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride derivatives can be characterized by various spectroscopic methods such as IR, NMR, and UV-visible spectroscopy. For instance, the polymer synthesized from 4-nitrobenzenesulfonyl chloride was characterized to have a conjugated backbone system with the designed N-(4-nitrobenzenesulfonyl)pyridinium chloride structure . The crystal structure of another derivative, trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, was determined, revealing the relative orientations of the benzene and thiophene rings and their dihedral angles .
Chemical Reactions Analysis
Benzenesulfonyl chloride derivatives undergo various chemical reactions, primarily substitution reactions due to the presence of the reactive sulfonyl chloride group. For example, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a unique reactivity-pH profile, indicating a dissociative reaction mechanism where the amino group acts as an "internal nucleophile" . These derivatives can also react with amines to form sulfonamides, as demonstrated in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which showed potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the polymer derived from 4-nitrobenzenesulfonyl chloride exhibited a photoluminescence peak at 584 nm and a band gap of 2.16 eV, indicating its potential use in electronic applications . The electrochemical properties of these derivatives can also be studied using cyclic voltammetry, as shown by the stable electrochemical window of the polymer mentioned above . Additionally, the solubility and reactivity of these compounds can be tailored by modifying the substituents on the benzene ring, which can affect their applications in various fields, including environmental analysis, as seen in the determination of aliphatic amines in water .
科学的研究の応用
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Dyestuff Fields
-
Material Science
-
Biochemistry
Safety And Hazards
4-Ethylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-ethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFLXDRFOQEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341198 | |
| Record name | 4-Ethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzenesulfonyl chloride | |
CAS RN |
16712-69-9 | |
| Record name | 4-Ethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)


![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)








